molecular formula C13H12O2 B14248009 6-Methyl-4-(4-methylphenyl)-2H-pyran-2-one CAS No. 515877-12-0

6-Methyl-4-(4-methylphenyl)-2H-pyran-2-one

Cat. No.: B14248009
CAS No.: 515877-12-0
M. Wt: 200.23 g/mol
InChI Key: PVXIUKAJHXXJPO-UHFFFAOYSA-N
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Description

6-Methyl-4-(4-methylphenyl)-2H-pyran-2-one is an organic compound with the molecular formula C12H12O2 It belongs to the class of pyranones, which are characterized by a six-membered ring containing one oxygen atom and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-(4-methylphenyl)-2H-pyran-2-one can be achieved through several methods. One common approach involves the condensation of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization to form the pyranone ring . The reaction is typically carried out under reflux conditions in ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-(4-methylphenyl)-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methyl-4-(4-methylphenyl)-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s structure allows it to donate electrons to reactive oxygen species, neutralizing them and preventing cellular damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-4-(4-methylphenyl)-2H-pyran-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its pyranone ring and methylphenyl substituent contribute to its versatility in various applications, making it a valuable compound in research and industry .

Properties

CAS No.

515877-12-0

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

6-methyl-4-(4-methylphenyl)pyran-2-one

InChI

InChI=1S/C13H12O2/c1-9-3-5-11(6-4-9)12-7-10(2)15-13(14)8-12/h3-8H,1-2H3

InChI Key

PVXIUKAJHXXJPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)OC(=C2)C

Origin of Product

United States

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